Product packaging for Hex-4-yn-2-yl methanesulfonate(Cat. No.:CAS No. 2260931-27-7)

Hex-4-yn-2-yl methanesulfonate

Cat. No.: B2591987
CAS No.: 2260931-27-7
M. Wt: 176.23
InChI Key: BVQTZNDQQQMCRV-UHFFFAOYSA-N
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Description

Hex-4-yn-2-yl methanesulfonate (CAS 2260931-27-7) is a chemical compound with the molecular formula C7H12O3S and a molecular weight of 176.23 g/mol . It is characterized by the SMILES code CS(=O)(OC(CC#CC)C)=O, which indicates the presence of both a methanesulfonate (mesylate) ester functional group and a terminal alkyne group within its molecular structure . The methanesulfonate group is an excellent leaving group, making this compound a valuable alkylating agent in synthetic organic chemistry. Meanwhile, the terminal alkyne functionality is a pivotal handle for further chemical transformations, most notably in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, allowing for the reliable and efficient synthesis of 1,2,3-triazoles, which are important heterocyclic structures in medicinal chemistry and chemical biology. As such, this compound serves as a versatile bifunctional building block for researchers, enabling the synthesis of more complex molecules, the creation of chemical probes, and the development of new compounds for pharmaceutical and materials science research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3S B2591987 Hex-4-yn-2-yl methanesulfonate CAS No. 2260931-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-4-yn-2-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-4-5-6-7(2)10-11(3,8)9/h7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQTZNDQQQMCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Hex 4 Yn 2 Yl Methanesulfonate

Preparation of the Corresponding Alcohol Precursor: Hex-4-yn-2-ol (B26848)

The synthesis of the secondary alcohol, Hex-4-yn-2-ol, can be approached through both stereoselective and non-stereoselective methods. The choice of method depends on the desired stereochemistry of the final product.

Stereoselective Approaches to Hex-4-yn-2-ol

The stereoselective synthesis of Hex-4-yn-2-ol is essential when a specific enantiomer is required for subsequent reactions. A common strategy involves the nucleophilic opening of a chiral epoxide with an appropriate acetylide. For instance, the synthesis of enantiomerically enriched propargylic alcohols can be achieved by reacting a lithiated alkyne with a chiral epoxide, such as (R)- or (S)-propylene oxide (2-methyloxirane), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.comnih.gov

An analogous stereoselective synthesis for a related compound, (S)-6-(benzyloxy)hex-4-yn-2-ol, has been reported. mdpi.comnih.gov This involves the deprotonation of 5-(benzyloxy)pent-1-yne with n-butyllithium (n-BuLi) at low temperatures, followed by the addition of BF₃·Et₂O and subsequent reaction with (S)-2-methyloxirane. mdpi.comnih.gov This methodology can be adapted for the synthesis of (S)-Hex-4-yn-2-ol by starting with 1-propyne.

Table 1: Example of a Stereoselective Synthesis of a Hex-4-yn-2-ol Derivative

Reactant 1 Reactant 2 Reagents Product Reference

Non-Stereoselective Synthetic Routes to Hex-4-yn-2-ol

For applications where a racemic mixture of Hex-4-yn-2-ol is sufficient, non-stereoselective methods offer a more straightforward approach. One such method involves the alkylation of a smaller acetylide. For example, pent-4-yn-2-ol can be deprotonated with a strong base to form the corresponding acetylide, which is then alkylated with an electrophile like methyl iodide to yield Hex-4-yn-2-ol. researchgate.net

Another general approach involves the addition of a terminal alkyne to an aldehyde. The reaction of the lithium salt of propyne (B1212725) with acetaldehyde (B116499) would yield the desired racemic Hex-4-yn-2-ol.

Conversion of Hex-4-yn-2-ol to Hex-4-yn-2-yl Methanesulfonate (B1217627)

The transformation of the hydroxyl group of Hex-4-yn-2-ol into a good leaving group is achieved through mesylation. This reaction converts the alcohol into a methanesulfonate ester.

General Mesylation Protocol (e.g., Methanesulfonyl Chloride/Base Systems)

The conversion of alcohols to methanesulfonates is a standard and widely used transformation in organic synthesis. commonorganicchemistry.comkhanacademy.org The general protocol for the mesylation of a secondary alcohol like Hex-4-yn-2-ol involves its reaction with methanesulfonyl chloride (MsCl) in the presence of a suitable base. acs.orgbeilstein-journals.orgcsic.es

A typical procedure involves dissolving the alcohol in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), and cooling the mixture to 0 °C or below. beilstein-journals.orgcsic.es A tertiary amine base, most commonly triethylamine (B128534) (TEA) or pyridine (B92270), is then added to the solution. acs.orgbeilstein-journals.orgresearchgate.net Methanesulfonyl chloride is subsequently added dropwise to the stirred solution. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction. khanacademy.org For less reactive or sterically hindered alcohols, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. acs.orgresearchgate.net The reaction is typically monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed. beilstein-journals.org

Table 2: Common Reagents for Mesylation of Alcohols

Reagent Function
Methanesulfonyl Chloride (MsCl) Mesylating agent
Triethylamine (TEA) or Pyridine Base (HCl scavenger)
Dichloromethane (DCM) Anhydrous solvent

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the yield and purity of Hex-4-yn-2-yl methanesulfonate, several reaction parameters can be optimized. The choice of base is critical; while unhindered amines like triethylamine are common, they can sometimes lead to the formation of an undesired quaternary salt via an Sₙ2 reaction with the product mesylate. tandfonline.com The use of a more sterically hindered base, such as dicyclohexylamine, can prevent this side reaction and lead to a stoichiometric amount of the desired mesylate. tandfonline.com

Reaction temperature is another key parameter. Mesylation reactions are often conducted at low temperatures (e.g., 0 °C to -20 °C) to control the reaction rate and minimize side reactions. beilstein-journals.orggoogle.com However, for some sterically hindered alcohols, higher temperatures may be necessary to drive the reaction to completion. researchgate.net

The stoichiometry of the reagents should also be carefully controlled. An excess of methanesulfonyl chloride and base is often used to ensure complete conversion of the alcohol. beilstein-journals.orggoogle.com However, a large excess may complicate the purification process. Recent advancements have also explored the use of continuous flow systems for the optimization of mesylation reactions, allowing for rapid screening of conditions and improved process control. acs.org

Spectroscopic and Chromatographic Methods for Reaction Monitoring and Confirmation

The progress of the mesylation reaction can be monitored using chromatographic techniques. Thin-layer chromatography (TLC) is a simple and effective method to track the disappearance of the starting alcohol and the appearance of the more nonpolar mesylate product. beilstein-journals.org For more detailed analysis and reaction monitoring, high-performance liquid chromatography (HPLC), particularly with nonporous silica (B1680970) (NPS) columns, can provide rapid and sensitive analysis. tandfonline.comshu.eduelsevierpure.comtandfonline.com Gas chromatography-mass spectrometry (GC-MS) can also be employed, sometimes after derivatization, to monitor the reaction and identify products. americanpharmaceuticalreview.com

Once the reaction is complete and the product is purified, its structure is confirmed using spectroscopic methods.

Infrared (IR) Spectroscopy: The formation of the sulfonate ester is confirmed by the appearance of strong characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1380-1360 cm⁻¹ and 1160-1150 cm⁻¹. digitaloceanspaces.comcdnsciencepub.comunifr.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H NMR spectroscopy, the formation of the mesylate is indicated by the appearance of a new singlet corresponding to the methyl protons of the mesyl group (CH₃-SO₂-), which typically resonates around 3.0-3.2 ppm. beilstein-journals.orgcdnsciencepub.com The proton on the carbon bearing the oxygen (the α-proton) will also experience a downfield shift compared to its position in the parent alcohol.

¹³C NMR spectroscopy will show a new signal for the methyl carbon of the mesyl group and a downfield shift for the carbon atom attached to the sulfonate oxygen. researchgate.net

Table 3: Spectroscopic Data for Sulfonate Esters

Spectroscopic Technique Key Feature Typical Range/Shift Reference
FTIR S=O asymmetric stretch 1380-1360 cm⁻¹ digitaloceanspaces.comcdnsciencepub.com
FTIR S=O symmetric stretch 1160-1150 cm⁻¹ digitaloceanspaces.comcdnsciencepub.com
¹H NMR Mesyl group protons (-SO₂CH ₃) ~3.0-3.2 ppm (singlet) beilstein-journals.orgcdnsciencepub.com

Reactivity and Mechanistic Pathways of Hex 4 Yn 2 Yl Methanesulfonate

Nucleophilic Substitution Reactions at the C2 Position

The C2 position of hex-4-yn-2-yl methanesulfonate (B1217627) is an electrophilic center, susceptible to attack by a wide range of nucleophiles. The methanesulfonate anion is a very stable leaving group, facilitating nucleophilic substitution reactions. These reactions predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism, which involves a concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. wikipedia.org

SN2 Pathways with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Hex-4-yn-2-yl methanesulfonate serves as a valuable substrate for such transformations, reacting with various carbon-based nucleophiles.

Acetylides, the conjugate bases of terminal alkynes, are potent carbon-based nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com The alkylation of an acetylide ion with an alkyl halide or sulfonate is a key method for extending carbon chains. lumenlearning.comlibretexts.orgpressbooks.pubyoutube.com

However, the reaction of acetylides with secondary sulfonates like this compound presents challenges. Acetylide anions are not only strong nucleophiles but also strong bases. masterorganicchemistry.comlumenlearning.com Consequently, when reacting with a secondary substrate, the SN2 pathway competes with the E2 (bimolecular elimination) pathway, which can often become the major route. masterorganicchemistry.compressbooks.pub This is due to the increased steric hindrance at a secondary carbon compared to a primary carbon, making nucleophilic attack more difficult and favoring the abstraction of a proton from an adjacent carbon. masterorganicchemistry.commasterorganicchemistry.com

To favor substitution over elimination, organocopper reagents, such as lithium dialkylcuprates (Gilman reagents), are often employed. These reagents are softer nucleophiles and are generally less basic than acetylides, showing a higher propensity for SN2 reactions with secondary substrates. thieme-connect.de

Table 1: Alkylation of Secondary Sulfonates

Substrate Reagent Nucleophile Predominant Pathway Product Type
Secondary Mesylate Sodium Acetylide Hard, Basic E2 (Elimination) Alkene/Alkyne

The introduction of a nitrile (-CN) group is a valuable transformation in organic synthesis, as nitriles can be hydrolyzed to carboxylic acids or reduced to primary amines. researchgate.net The cyanation of this compound can be achieved via an SN2 reaction.

Modern methods have been developed for the cyanation of unactivated secondary alkyl sulfonates. One such method involves a nickel-catalyzed reaction using zinc cyanide (Zn(CN)₂) as the cyanide source. researchgate.net This approach demonstrates good functional group tolerance. Other cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), can also be utilized, often in the presence of a catalyst, to achieve the desired substitution. researchgate.net These reactions provide an efficient route to secondary alkyl nitriles from their corresponding mesylates.

A defining characteristic of the SN2 mechanism is its stereospecificity. The reaction proceeds through a "backside attack," where the nucleophile approaches the electrophilic carbon from the side directly opposite to the leaving group. chemistrysteps.comchemistrysteps.comlibretexts.org This trajectory is necessary for the efficient overlap of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the substrate's Lowest Unoccupied Molecular Orbital (LUMO), which is the antibonding σ* orbital of the carbon-leaving group bond. wikipedia.orgchemistrysteps.com

This backside attack mechanism dictates that the reaction occurs with an inversion of stereochemical configuration at the reaction center. masterorganicchemistry.comlibretexts.org If the C2 carbon of this compound is a chiral center (i.e., in an enantiomerically pure form), the SN2 reaction will result in a product with the opposite configuration. For instance, if the starting material has an (R)-configuration, the product will have an (S)-configuration, and vice versa. This phenomenon is known as Walden inversion. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome is a direct and predictable consequence of the concerted SN2 pathway. chemistrysteps.com

SN2 Pathways with Heteroatom-Based Nucleophiles

This compound also readily reacts with various heteroatom-based nucleophiles, leading to the formation of new carbon-heteroatom bonds.

The conversion of alcohols to alkyl halides is a fundamental transformation, and the use of a sulfonate intermediate is a common and effective two-step strategy. The methanesulfonate group on this compound is an excellent leaving group, making it an ideal substrate for SN2 reactions with halide ions. thieme-connect.de

Iodination: Iodide is an excellent nucleophile, and the reaction of secondary mesylates with a source of iodide ions, such as sodium iodide (NaI) in acetone, is a classic and efficient method for preparing iodoalkanes. thieme-connect.de

Bromination: Bromide is also a good nucleophile. Secondary bromides can be synthesized by reacting the corresponding mesylate with a bromide salt, such as lithium bromide (LiBr) or sodium bromide (NaBr). chemistrysteps.com

Fluorination: Fluoride (B91410) is a weaker nucleophile in protic solvents due to strong solvation, but its nucleophilicity is enhanced in aprotic polar solvents. The synthesis of secondary fluorides from mesylates can be accomplished using fluoride sources like potassium fluoride (KF) in conjunction with a phase-transfer catalyst (e.g., a crown ether) or using anhydrous fluoride salts like tetrabutylammonium (B224687) fluoride (TBAF). google.com

Table 2: Halogenation of this compound

Reaction Halide Source Solvent Product
Iodination Sodium Iodide (NaI) Acetone 2-Iodohex-4-yne
Bromination Lithium Bromide (LiBr) THF 2-Bromohex-4-yne
Azidation Reactions

The introduction of an azide (B81097) group into the molecular framework of this compound can be achieved through nucleophilic substitution. In a representative synthetic protocol, 1-azido-hex-4-yn-3-ol is treated with methanesulfonyl chloride and triethylamine (B128534) in dichloromethane (B109758) at low temperatures (-50 °C). nih.gov This reaction converts the hydroxyl group into a good leaving group, the mesylate, yielding 1-azido-hex-4-yn-3-yl methanesulfonate. nih.gov This transformation is a key step in the synthesis of various nitrogen-containing compounds. nih.gov

The resulting azido (B1232118) mesylate is a versatile intermediate. For instance, it can be converted into azidoallenes through a subsequent reaction. nih.gov This highlights the utility of azidation reactions in generating precursors for more complex molecular architectures. nih.gov

Thiolate and Alkoxide Displacement

The methanesulfonate group in this compound is a competent leaving group, susceptible to displacement by various nucleophiles, including thiolates and alkoxides. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of new carbon-sulfur or carbon-oxygen bonds, respectively.

The displacement by thiolates and alkoxides is a fundamental transformation in organic synthesis, allowing for the introduction of diverse functional groups. While specific studies on this compound are not extensively documented in the provided results, the general reactivity of similar propargyl and secondary mesylates suggests that these reactions would be feasible. For example, the reaction of other alkyl methanesulfonates with alkoxides is a known method for ether synthesis. acs.org

S(_N)1 Pathways and Competing Rearrangements

While S(_N)2 reactions are common for secondary substrates like this compound, under certain conditions, S(_N)1 pathways can become competitive. This typically occurs in the presence of non-nucleophilic, polar protic solvents and when the resulting carbocation is sufficiently stabilized.

Carbocation Stability and Formation

The formation of a carbocation from this compound would involve the departure of the methanesulfonate leaving group, resulting in a secondary propargylic carbocation. The stability of carbocations is influenced by several factors, including hyperconjugation, resonance, and the nature of adjacent functional groups. masterorganicchemistry.com

Generally, carbocation stability increases in the order of primary < secondary < tertiary. masterorganicchemistry.com However, the presence of the alkyne moiety introduces additional considerations. Alkynyl groups are generally considered to be electron-withdrawing, which can destabilize an adjacent carbocation. masterorganicchemistry.com Conversely, the π-system of the alkyne can potentially offer some degree of resonance stabilization, although this is less effective than with allylic or benzylic systems. masterorganicchemistry.com The formation of propargylic carbocations has been proposed as an intermediate in certain reactions, such as the propargylation of quinones catalyzed by Lewis acids like Sc(OTf)(_3). acs.org

Neighboring Group Participation Effects

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and stereochemistry of nucleophilic substitution reactions. wikipedia.org This occurs when a nearby functional group within the same molecule acts as an internal nucleophile, attacking the reaction center and forming a cyclic intermediate. wikipedia.org

In the case of this compound, the triple bond is a potential participating group. The π-electrons of the alkyne can attack the carbon bearing the methanesulfonate leaving group, leading to the formation of a bridged, cyclopropenyl-like cation. wikipedia.org This participation would accelerate the rate of the reaction compared to a similar substrate without the participating group. wikipedia.org Such participation by a π-system can lead to retention of stereochemistry at the reaction center. While specific studies on NGP in this compound are not detailed in the provided search results, the phenomenon is well-established for other systems containing suitably positioned π-bonds. wikipedia.orgbeilstein-journals.org

Elimination Reactions

In addition to substitution reactions, this compound can undergo elimination reactions, primarily through the E2 pathway, especially in the presence of a strong, non-nucleophilic base.

E2 Reaction Pathways and Stereoelectronic Requirements

The E2 (bimolecular elimination) reaction is a concerted process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double or triple bond. numberanalytics.comlibretexts.org A critical requirement for the E2 mechanism is a specific spatial arrangement of the β-hydrogen and the leaving group, known as an anti-periplanar geometry. numberanalytics.comchemistrysteps.com This means the dihedral angle between the C-H bond and the C-leaving group bond must be 180°.

For this compound, an E2 reaction would involve the abstraction of a proton from either C1 or C3. Abstraction from C1 would lead to the formation of a conjugated enyne system, while abstraction from C3 is also possible. The regioselectivity of the elimination would be influenced by the acidity of the β-protons and the steric accessibility of the base. The stereospecific nature of the E2 reaction dictates that the stereochemistry of the starting material will determine the stereochemistry of the product. numberanalytics.comchemistrysteps.com

E1 Reaction Pathways and Competing Substitution

The reactivity of this compound is significantly influenced by the presence of a methanesulfonate (mesylate) group, which is an excellent leaving group due to the resonance stabilization of the resulting anion. This characteristic facilitates both substitution and elimination reactions. As a secondary substrate, this compound can undergo reactions via SN1, SN2, E1, and E2 mechanisms.

The unimolecular elimination (E1) pathway involves a two-step mechanism initiated by the departure of the mesylate leaving group to form a secondary carbocation intermediate. This carbocation can then be deprotonated by a weak base to form an alkene. The formation of the carbocation is the rate-determining step.

Simultaneously, this carbocation intermediate can be attacked by a nucleophile, leading to a unimolecular nucleophilic substitution (SN1) reaction. Therefore, E1 and SN1 reactions are often in competition. The reaction conditions play a crucial role in determining the predominant pathway. The use of a non-nucleophilic, polar protic solvent would favor the E1 pathway by stabilizing the carbocation intermediate and discouraging nucleophilic attack.

The bimolecular pathways, E2 and SN2, are also possible. An E2 reaction would be favored by the use of a strong, sterically hindered base, while an SN2 reaction would be promoted by a strong, non-hindered nucleophile. The secondary nature of the substrate makes it susceptible to all four pathways, and the specific reagents and conditions will dictate the major product(s).

Regioselectivity in Olefin Formation (e.g., Zaitsev vs. Hofmann products)

When this compound undergoes an elimination reaction, the removal of a proton from a β-carbon can lead to the formation of different constitutional isomers of the resulting alkene. This regioselectivity is primarily governed by the nature of the base used and follows established principles such as the Zaitsev and Hofmann rules.

Zaitsev's Rule predicts that when a small, strong base is used, the major product will be the more substituted, and therefore more thermodynamically stable, alkene. chemistrysteps.com In the case of this compound, removal of a proton from the C3 position would yield hexa-2,4-diyne, which is a conjugated and therefore more stable system.

Hofmann's Rule , on the other hand, states that when a bulky, sterically hindered base is used, the major product will be the less substituted alkene. chemistrysteps.commasterorganicchemistry.com This is because the bulky base has easier access to the less sterically hindered protons. For this compound, the protons on the C1 methyl group are more accessible, and their removal would lead to the formation of hex-1-en-4-yne. The leaving group's size can also influence the outcome, with larger leaving groups favoring the Hofmann product. masterorganicchemistry.com

The expected products of elimination reactions are summarized in the table below:

Elimination ConditionMajor ProductMinor ProductGoverning Rule
Small, strong base (e.g., NaOEt)Hexa-2,4-diyneHex-1-en-4-yneZaitsev
Bulky, strong base (e.g., KOC(CH₃)₃)Hex-1-en-4-yneHexa-2,4-diyneHofmann

Transformations Involving the Alkyne Moiety

The internal alkyne functionality in this compound offers a rich platform for various chemical transformations, particularly reduction reactions that can selectively produce alkenes with specific stereochemistry or be fully reduced to an alkane. openochem.org

Catalytic Hydrogenation and Reduction Strategies

The reduction of the alkyne can be controlled to yield Z-alkenes, E-alkenes, or alkanes depending on the choice of catalyst and reaction conditions. openochem.orgbrainkart.com

Formation of Z-Alkenes (e.g., Lindlar catalysis)

The partial hydrogenation of an alkyne to a cis- or Z-alkene can be achieved using a "poisoned" catalyst, most notably the Lindlar catalyst. brainkart.commasterorganicchemistry.com This heterogeneous catalyst consists of palladium deposited on calcium carbonate or barium sulfate (B86663) and treated with a catalyst poison such as lead acetate (B1210297) and quinoline. brainkart.comopenstax.orgwikipedia.org The poison deactivates the catalyst just enough to prevent the over-reduction of the initially formed alkene to an alkane. brainkart.comthieme-connect.de The hydrogenation occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the alkyne, resulting in the formation of the Z-alkene. brainkart.comorgoreview.com

Applying this to this compound, treatment with hydrogen gas in the presence of Lindlar's catalyst would yield (Z)-hex-4-en-2-yl methanesulfonate.

Formation of E-Alkenes (e.g., Dissolving Metal Reduction)

To obtain the trans- or E-alkene, a dissolving metal reduction is employed. pressbooks.pubmasterorganicchemistry.com This reaction typically uses sodium or lithium metal dissolved in liquid ammonia (B1221849) at low temperatures. brainkart.compressbooks.pub The mechanism involves the stepwise addition of two electrons from the metal and two protons from the ammonia solvent. brainkart.comopenstax.org An intermediate vinylic radical is formed, which adopts the more stable trans configuration to minimize steric repulsion before the second electron and proton are added. openstax.org This results in the anti-addition of hydrogen across the triple bond, selectively forming the E-alkene. libretexts.org

Therefore, the reduction of this compound with sodium in liquid ammonia would produce (E)-hex-4-en-2-yl methanesulfonate.

Complete Reduction to Alkanes

Complete reduction of the alkyne to the corresponding alkane is achieved through catalytic hydrogenation using more active catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with an excess of hydrogen gas. openochem.orgorgoreview.com The reaction proceeds in two steps, first reducing the alkyne to an alkene, which is then immediately reduced to the alkane. brainkart.compressbooks.pub The first step of the hydrogenation is generally more exothermic than the second. openochem.orgpressbooks.pub

For this compound, complete hydrogenation would result in the formation of hexan-2-yl methanesulfonate.

A summary of the reduction strategies for the alkyne moiety is presented below:

Desired ProductReagents and ConditionsStereochemistry of H₂ Addition
(Z)-Hex-4-en-2-yl methanesulfonateH₂, Lindlar's catalystSyn
(E)-Hex-4-en-2-yl methanesulfonateNa or Li in liquid NH₃Anti
Hexan-2-yl methanesulfonateH₂, Pd/C, Pt, or NiNot applicable

Electrophilic Addition Reactions to the Triple Bond

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. These reactions proceed through various mechanisms, often leading to the formation of new functional groups on the carbon chain.

Hydrohalogenation (Markovnikov and Anti-Markovnikov Selectivity)

The addition of hydrogen halides (HX) to the internal alkyne of this compound can proceed via different pathways, leading to either Markovnikov or anti-Markovnikov products.

In a typical electrophilic addition, the reaction follows Markovnikov's rule , where the proton adds to the less substituted carbon of the triple bond, and the halide adds to the more substituted carbon. masterorganicchemistry.comlibretexts.org This proceeds through a vinyl cation intermediate. masterorganicchemistry.comlibretexts.org The stability of this carbocation dictates the regioselectivity of the addition.

Conversely, anti-Markovnikov addition can be achieved under radical conditions, particularly with HBr in the presence of peroxides. libretexts.org In this case, the bromine radical adds to the less substituted carbon, leading to the opposite regioselectivity.

The specific reaction conditions for the hydrohalogenation of a related compound, 3-(3-oxobut-1-yn-1-yl)phenyl methanesulfonate, have been reported using DMPU/HX (X = Br or Cl) reagents. nih.govacs.orgacs.org These conditions provide an atom-economical and metal-free method for regio- and stereoselective hydrohalogenation. acs.org

ReagentConditionsProduct TypeSelectivity
HCl, HBr, HIAcetic AcidHaloalkeneMarkovnikov
HBr, ROORRadical InitiatorHaloalkeneAnti-Markovnikov
DMPU/HXDCM, 0 °C to rt(Z)-enonesanti-addition

Table 1: Summary of Hydrohalogenation Reactions.

Halogenation (e.g., Bromination)

The addition of halogens, such as bromine (Br₂), across the triple bond of this compound is a common electrophilic addition reaction. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms. libretexts.orgmasterorganicchemistry.com The initial addition of one equivalent of the halogen yields a dihaloalkene. masterorganicchemistry.com If a second equivalent of the halogen is added, a tetrahaloalkane is formed. masterorganicchemistry.com The reaction of alkynes with halogens is generally slower than that of alkenes. libretexts.org

ReagentConditionsIntermediateProductStereochemistry
Br₂ (1 equiv.)Inert SolventBromonium ion(E)-4,5-dibromohex-4-en-2-yl methanesulfonatetrans
Cl₂ (1 equiv.)Inert SolventChloronium ion(E)-4,5-dichlorohex-4-en-2-yl methanesulfonatetrans
Br₂ (2 equiv.)Inert SolventBromonium ion4,4,5,5-tetrabromohexan-2-yl methanesulfonateN/A

Table 2: Products of Halogenation Reactions.

Hydration (Acid-Catalyzed and Oxymercuration-Demercuration)

The addition of water to the alkyne can be achieved through two primary methods, each with distinct mechanisms and regioselectivity.

Acid-catalyzed hydration , typically using a strong acid like sulfuric acid with a mercury(II) salt catalyst, follows Markovnikov's rule. msu.edu The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For an unsymmetrical internal alkyne like this compound, this method would likely yield a mixture of two isomeric ketones. msu.edu

Oxymercuration-demercuration provides a more controlled method for the hydration of alkynes. masterorganicchemistry.comyoutube.comyoutube.com The reaction involves the addition of a mercury(II) species and water across the triple bond, followed by demercuration with a reducing agent like sodium borohydride. masterorganicchemistry.com This method also generally follows Markovnikov addition and avoids the carbocation rearrangements that can occur in acid-catalyzed hydration. youtube.com

MethodReagentsIntermediateProduct(s)
Acid-Catalyzed HydrationH₂SO₄, HgSO₄, H₂OEnolMixture of hexan-2-one and hexan-3-one
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄Organomercury compoundPredominantly hexan-2-one

Table 3: Hydration of this compound.

Hydroboration-Oxidation (Regioselectivity and Tautomerization)

Hydroboration-oxidation offers a complementary approach to hydration, yielding the anti-Markovnikov addition product. organicchemistrytutor.comchemistrysteps.commasterorganicchemistry.com The reaction involves the addition of a borane (B79455) reagent across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. organicchemistrytutor.comchemistrysteps.com For internal alkynes, sterically hindered boranes like disiamylborane (B86530) or 9-BBN are often used to control the regioselectivity. organicchemistrytutor.commasterorganicchemistry.com The boron atom adds to the less sterically hindered carbon of the alkyne. chemistrysteps.com The initial product is an enol that tautomerizes to an aldehyde or a ketone. masterorganicchemistry.com For this compound, this would lead to the formation of hexan-2-one.

The reaction proceeds via a syn-addition of the hydroborane, and the subsequent oxidation occurs with retention of stereochemistry. masterorganicchemistry.com

ReagentIntermediateFinal ProductKey Feature
1. Sia₂BH or 9-BBN 2. H₂O₂, NaOHVinylboraneHexan-2-oneAnti-Markovnikov addition

Table 4: Hydroboration-Oxidation of this compound.

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions, Diels-Alder)

The triple bond of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org A common example is the reaction with an azide to form a triazole. wikipedia.org This reaction can be performed thermally, but it often leads to a mixture of regioisomers. wikipedia.orgorganic-chemistry.org Metal-catalyzed versions, particularly with copper(I) or ruthenium, offer greater control over the regioselectivity. wikipedia.orgrsc.orgacs.orgnih.gov Copper-catalyzed azide-alkyne cycloadditions (CuAAC) typically yield 1,4-disubstituted triazoles, while ruthenium-catalyzed reactions (RuAAC) can produce 1,5-disubstituted triazoles. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (the alkyne) to form a six-membered ring. anu.edu.aucanterbury.ac.nz While alkynes are generally less reactive dienophiles than alkenes, the reaction can be facilitated by electron-withdrawing groups on the dienophile or by using high temperatures or catalysts. williams.eduhelsinki.fi The presence of the methanesulfonate group may influence the electronic properties of the alkyne and its reactivity in Diels-Alder reactions.

Reaction TypeReactantCatalystProduct
Huisgen 1,3-Dipolar CycloadditionOrganic AzideCu(I) or RuTriazole
Diels-Alder ReactionConjugated DieneHeat or Lewis AcidSubstituted Cyclohexadiene

Table 5: Cycloaddition Reactions of this compound.

Metal-Catalyzed Coupling Reactions

The presence of the mesylate group, a good leaving group, allows this compound to participate in various metal-catalyzed cross-coupling reactions. researchgate.netrsc.orgmasterorganicchemistry.com These reactions are fundamental in C-C and C-heteroatom bond formation. mtroyal.ca Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed for aryl and vinyl sulfonates. rsc.org

Common cross-coupling reactions include the Suzuki, Sonogashira, and Negishi reactions, which utilize organoboron, organocopper/palladium, and organozinc reagents, respectively. mtroyal.caacs.org In these reactions, the transition metal catalyst facilitates the coupling of the alkynyl mesylate with an organometallic partner. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. acs.org The specific choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.orgnih.gov

Coupling ReactionOrganometallic ReagentCatalystProduct Type
Suzuki CouplingOrganoboronic acid or esterPalladium complexCoupled alkyne
Sonogashira CouplingTerminal alkynePalladium and Copper complexDi-alkyne
Negishi CouplingOrganozinc reagentPalladium or Nickel complexCoupled alkyne

Table 6: Potential Metal-Catalyzed Coupling Reactions.

Oxidative Cleavage and Functional Group Interconversion

The alkyne moiety of this compound is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon triple bond to form carboxylic acids. orgoreview.comlibretexts.org This transformation can be achieved using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). orgoreview.commasterorganicchemistry.com

Ozonolysis: Treatment of the internal alkyne with ozone, followed by an oxidative workup, will cleave the triple bond to yield two carboxylic acid molecules. masterorganicchemistry.com In the case of this compound, this would result in the formation of acetic acid and 3-(methanesulfonyloxy)butanoic acid.

Permanganate Oxidation: Reaction with a hot, basic solution of potassium permanganate followed by acidification will also result in the oxidative cleavage of the alkyne, yielding the same carboxylic acid products. orgoreview.comlibretexts.org

Functional group interconversion can also be envisioned. For example, the mesylate can be displaced by a nucleophile to introduce a new functional group. masterorganicchemistry.com The alkyne can undergo various addition reactions to introduce new functionalities across the triple bond. mangaldaicollege.org

Tandem and Cascade Reactions Exploiting Both Functional Groups

The presence of both an alkyne and a leaving group on the same molecule opens up possibilities for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions can rapidly build molecular complexity from a relatively simple starting material.

For instance, a nucleophile could first displace the mesylate. The newly introduced functionality could then participate in an intramolecular reaction with the alkyne. An example of such a process is the intramolecular cyclization of an azide-containing intermediate. In a related study, 1-azido-hex-4-yn-3-yl methanesulfonate was used in a palladium-catalyzed reaction with a Grignard reagent, leading to a cascade sequence. nih.gov

Another possibility involves an initial metal-catalyzed reaction at the alkyne, which then sets the stage for a subsequent reaction involving the mesylate group. For example, a gold-catalyzed tandem reaction of a related 2-alkynylarylazide with methanesulfonic acid has been reported. mdpi.com Transition metal-mediated radical cyclizations are also a powerful tool for constructing complex ring systems from precursors containing both alkynes and leaving groups. thieme-connect.de

Enantioselective Synthesis of Chiral Hex-4-yn-2-ol (B26848) Precursors

The foundation for the stereocontrolled synthesis involving this compound lies in the initial production of its chiral alcohol precursor, hex-4-yn-2-ol. Various methods have been developed to obtain this precursor in high enantiomeric purity.

One effective strategy involves the asymmetric reduction of the corresponding ketone, hex-4-yn-2-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric transfer hydrogenation. For instance, the use of a ruthenium catalyst with a chiral diamine ligand has shown success in producing the desired alcohol with high enantioselectivity.

Another powerful approach is the kinetic resolution of racemic hex-4-yn-2-ol. Enzymatic methods, such as lipase-catalyzed acylation, can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol and the acylated product. For example, Candida antarctica lipase (B570770) B has been effectively used for the resolution of similar secondary alcohols. bibliotekanauki.pl

Furthermore, the synthesis of chiral hex-4-yn-2-ol can be achieved through the enantioselective addition of a methyl group to the corresponding aldehyde, pent-3-ynal. This can be mediated by chiral organometallic reagents.

A notable synthesis of a related chiral alcohol, (S)-hex-5-yn-3-ol, was achieved by reacting (S)-2-ethyloxirane with lithium acetylide ethylenediamine (B42938) complex, yielding the product in 87% yield. mdpi.com Similarly, the ring-opening of chiral epoxides, such as (S)-2-methyloxirane, with appropriate acetylides can produce chiral alkynyl alcohols. mdpi.commdpi.com For example, the reaction of the lithium salt of a benzyloxy-protected alkyne with (S)-2-methyloxirane in the presence of a Lewis acid like BF₃·Et₂O affords (S)-6-(benzyloxy)hex-4-yn-2-ol. mdpi.com

The table below summarizes some of the key methods for the enantioselective synthesis of chiral hex-4-yn-2-ol precursors.

MethodChiral Source/CatalystKey Features
Asymmetric ReductionChiral reducing agents (e.g., CBS catalyst) or catalytic transfer hydrogenation (e.g., Ru-diamine complex)Direct conversion of the ketone to the chiral alcohol with high enantiomeric excess.
Kinetic ResolutionEnzymes (e.g., Lipase AK "Amano")Separation of enantiomers from a racemic mixture, yielding one enantiomer in high purity. nih.gov
Chiral Epoxide Ring-OpeningChiral epoxides (e.g., (S)-2-methyloxirane) and organolithium reagentsBuilds the chiral center from a readily available chiral starting material. mdpi.commdpi.com

Stereochemical Retention in Methanesulfonate Formation

A critical aspect of utilizing chiral hex-4-yn-2-ol is its conversion to the corresponding methanesulfonate (mesylate). This transformation is highly valued in organic synthesis because it proceeds with retention of configuration at the stereogenic carbon center. The reaction involves the attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride (MsCl), a process that does not break the carbon-oxygen bond of the alcohol. libretexts.orgmasterorganicchemistry.comyoutube.com

The mechanism involves the alcohol acting as a nucleophile towards the sulfonyl chloride. A weak base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct. youtube.compressbooks.pub This ensures that the stereochemistry of the chiral carbon remains unchanged throughout the conversion. masterorganicchemistry.comyoutube.com The resulting this compound is an excellent leaving group, making it a versatile intermediate for subsequent nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.com This stereochemical retention is crucial for transferring the chirality of the alcohol to subsequent products in a predictable manner. libretexts.org

Diastereoselective and Enantioselective Transformations of this compound

With its excellent leaving group ability, this compound is a prime substrate for a variety of diastereoselective and enantioselective transformations. These reactions allow for the creation of new stereocenters with a high degree of control.

Nucleophilic substitution reactions (SN2) on chiral this compound typically proceed with inversion of configuration at the carbon center bearing the mesylate group. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis. By choosing a specific enantiomer of the starting alcohol, and knowing that mesylation retains the stereochemistry while SN2 substitution inverts it, chemists can predictably synthesize a target molecule with the desired absolute stereochemistry. libretexts.org

For example, the reaction of (R)-hex-4-yn-2-yl methanesulfonate with a nucleophile will yield a product with an (S) configuration at the corresponding carbon. This principle is widely applied in the synthesis of complex natural products and pharmaceuticals.

In some cases, the alkyne moiety within the molecule can participate in the reaction, leading to more complex transformations. For instance, intramolecular cyclizations can be triggered, where a nucleophilic part of the molecule attacks the electrophilic carbon bearing the mesylate, leading to the formation of cyclic products with controlled stereochemistry.

Application of Chiral Catalysts and Auxiliaries in Controlled Reactions

The use of chiral catalysts and auxiliaries can further enhance the stereochemical control in reactions involving this compound and related compounds. These external chiral influences can direct the stereochemical outcome of a reaction, often with high levels of enantioselectivity or diastereoselectivity.

Chiral catalysts, such as transition metal complexes with chiral ligands, can be employed in cross-coupling reactions where this compound acts as an electrophile. For example, palladium-catalyzed cross-coupling reactions can be rendered enantioselective by the use of chiral phosphine (B1218219) ligands. researchgate.netacs.org These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer of the product over the other.

Chiral auxiliaries are another powerful tool. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed, having served its purpose of directing the stereochemistry. While not directly applied to this compound in the search results, the principle is broadly applicable in asymmetric synthesis. For instance, chiral N,N-disubstituted ephedrine (B3423809) derivatives can act as protic chiral auxiliaries in zinc-mediated reactions. google.com

The research in this area is dynamic, with ongoing efforts to develop new and more efficient chiral catalysts and auxiliaries for a wider range of transformations. caltech.eduunivpancasila.ac.id These advancements continue to expand the synthetic chemist's toolbox for the construction of enantiomerically pure compounds.

The table below provides examples of chiral catalysts and their applications in reactions involving alkyne-containing substrates.

Catalyst/Auxiliary SystemReaction TypeKey Outcome
Palladium/Chiral Phosphine Ligand (e.g., Xuphos)Heck Reaction of AlkynesEnantioselective synthesis of trisubstituted allenes. researchgate.net
Rhodium/Chiral LigandCoupling of α-nitroesters and alkynesGenerates two contiguous stereocenters with high enantio- and diastereocontrol. nih.gov
Cobalt/Chiral LigandReductive Coupling of Imines and Internal AlkynesProduces tri- and tetrasubstituted allyl amines with high enantioselectivity. chemrxiv.org
(1R,2S)-Phenylnorephedrine (Chiral Auxiliary)Zinc-mediated Alkyne AdditionInduces the formation of the desired enantiomer of a chiral propargylic alcohol. google.com

Spectroscopic and Structural Analysis

While specific experimental data for Hex-4-yn-2-yl methanesulfonate (B1217627) is not widely published, its spectroscopic characteristics can be accurately predicted based on its structure.

Property Value
Chemical Formula C₇H₁₂O₃S
Molecular Weight 176.23 g/mol
Appearance Expected to be a colorless to pale yellow oil
Boiling Point Predicted to be higher than the corresponding alcohol due to increased molecular weight and polarity
Solubility Expected to be soluble in common organic solvents like ethers, and chlorinated solvents

Applications in Complex Molecule Synthesis

Hex-4-yn-2-yl Methanesulfonate (B1217627) as a Key Building Block

Hex-4-yn-2-yl methanesulfonate's utility as a key building block stems from the strategic placement of its functional groups. The methanesulfonate group is an excellent leaving group, rendering the C2 carbon electrophilic and susceptible to nucleophilic attack. The internal alkyne, a relatively unreactive yet highly versatile functional group, can participate in a wide array of chemical transformations, including cycloadditions, partial or full reductions, and various coupling reactions. This combination allows for the sequential or tandem introduction of molecular complexity.

The synthesis of this compound is typically achieved from its corresponding alcohol, hex-4-yn-2-ol (B26848), through reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). This straightforward preparation makes it a readily accessible intermediate for multi-step syntheses.

The reactivity of this compound is dominated by nucleophilic substitution reactions (SN2), where a wide range of nucleophiles can displace the mesylate group. This allows for the introduction of diverse functionalities at the C2 position.

Table 1: Representative Nucleophilic Substitution Reactions of Alkynyl Mesylates

NucleophileProduct TypeReaction ConditionsReference
Azide (B81097) (N3-)Alkynyl AzideNaN3, DMF[Fictional Example]
Cyanide (CN-)Alkynyl NitrileKCN, DMSO[Fictional Example]
Thiolate (RS-)Alkynyl SulfideNaSR, THF[Fictional Example]
Malonate EsterDialkylated AlkyneNaCH(CO2Et)2, THF[Fictional Example]
Organocuprate (R2CuLi)Substituted AlkyneR2CuLi, THF, -78 °C[Fictional Example]

This table presents hypothetical yet chemically plausible reactions based on the known reactivity of similar secondary propargylic mesylates.

Integration into Convergent and Divergent Synthetic Strategies

The bifunctional nature of this compound makes it an ideal component for both convergent and divergent synthetic strategies, which are cornerstones of efficient chemical synthesis.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent starting point for such strategies. The initial nucleophilic substitution at the C2 position can introduce a point of diversity. Subsequently, the alkyne moiety can be subjected to a variety of transformations to generate a range of different molecular scaffolds.

Table 2: Application of Alkynyl Mesylates in Convergent and Divergent Synthesis

Synthetic StrategyDescriptionRole of Alkynyl MesylatePotential Transformations of Alkyne
ConvergentCoupling of two advanced intermediates.Electrophilic partner for a complex nucleophile.Click chemistry, Sonogashira coupling, reduction.
DivergentGeneration of a library of compounds from a common intermediate.Common precursor for introducing initial diversity via SN2.Pauson-Khand reaction, alkyne metathesis, hydration.

This table illustrates the conceptual application of compounds like this compound in advanced synthetic strategies.

Role as an Intermediate in Natural Product Total Synthesis

The structural motifs present in this compound are found in numerous natural products, making it a valuable intermediate in their total synthesis. The ability to introduce a specific stereocenter at the C2 position (if derived from an enantiomerically pure alcohol) and to further elaborate the alkyne makes this compound a powerful tool for accessing complex chiral molecules.

While specific examples detailing the use of this compound in a completed natural product synthesis are not widely reported in readily accessible literature, the synthetic utility of secondary propargylic mesylates is well-established. These intermediates are often employed to install key side chains or to form crucial carbon-carbon bonds within the core structure of a natural product. For instance, a nucleophilic attack by a complex enolate or an organometallic reagent on a chiral secondary propargylic mesylate can establish a new stereocenter with high fidelity.

Utility in the Construction of Functionalized Scaffolds and Heterocycles

The reactivity of this compound extends to the synthesis of various functionalized carbocyclic and heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Intramolecular reactions are a particularly powerful application. If the nucleophile that displaces the mesylate is tethered to the same molecule, a cyclization reaction can occur. The alkyne can also participate in cyclization reactions. For example, after the initial substitution, the alkyne can undergo a [3+2] cycloaddition with an azide to form a triazole, or a Pauson-Khand reaction to construct a cyclopentenone.

Furthermore, the reaction of this compound with dinucleophiles can lead to the formation of various heterocycles. For example, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of pyrazoles, while reaction with a β-amino alcohol could yield morpholine (B109124) derivatives after subsequent transformations.

Table 3: Potential Heterocycle Synthesis Starting from Alkynyl Mesylates

Dinucleophile/ReagentResulting Heterocycle (after subsequent steps)Cyclization Strategy
Hydrazine (H2NNH2)PyrazoleNucleophilic displacement followed by intramolecular cyclization.
1,2-AminoalcoholMorpholineSequential N- and O-alkylation or related strategies.
Sodium Azide, followed by a dipolarophileTriazoleHuisgen cycloaddition ("Click Chemistry").
2-AminothiophenolBenzothiazineNucleophilic substitution followed by intramolecular cyclization.

This table outlines plausible synthetic routes to heterocycles using the reactivity inherent to compounds like this compound.

Mechanistic and Computational Investigations

Detailed Mechanistic Elucidation of Key Transformations

Hex-4-yn-2-yl methanesulfonate (B1217627), possessing a reactive propargylic-type system and a good leaving group (methanesulfonate), is primed to participate in a variety of nucleophilic substitution and elimination reactions. The primary transformations revolve around the displacement of the methanesulfonate group by a nucleophile.

Nucleophilic Substitution (S(_N)2) Pathway: A prevalent mechanism for the transformation of Hex-4-yn-2-yl methanesulfonate is the bimolecular nucleophilic substitution (S(_N)2) reaction. In this concerted process, a nucleophile attacks the carbon atom bearing the methanesulfonate group from the backside, leading to an inversion of stereochemistry at this center. The transition state involves a pentacoordinate carbon atom where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.

For this compound, the S(_N)2 reaction can be represented as: Nu + CH(_3)C≡CCH(OMs)CH(_3) → [Nu···CH(CH(_3))C≡CCH(_3)···OMs] → NuCH(CH(_3))C≡CCH(_3) + MsO

The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The structure of the substrate, with a secondary carbon center, is amenable to S(_N)2 attack, although steric hindrance from the methyl and propynyl (B12738560) groups can influence the reaction rate compared to a primary substrate.

S(_N)1 and S(_N)2' Pathways: While the S(_N)2 mechanism is common, competing pathways can exist depending on the reaction conditions and the nature of the nucleophile. Under conditions that favor carbocation formation (e.g., polar protic solvents, weakly basic nucleophiles), an S(_N)1 mechanism might be operative. This would involve the initial departure of the methanesulfonate group to form a secondary propargylic carbocation, which is then attacked by the nucleophile. However, such secondary carbocations are relatively unstable, making this pathway less likely than the S(_N)2 route.

A more plausible alternative, particularly with certain nucleophiles, is the S(_N)2' reaction, an attack at the γ-carbon of the alkyne. This would lead to an allenic product. The regioselectivity between the S(_N)2 and S(_N)2' pathways is a critical aspect of the reactivity of propargylic systems.

Elimination (E2) Pathway: In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution. This would involve the abstraction of a proton from a carbon atom adjacent to the leaving group, leading to the formation of a double bond.

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing the intricate details of reaction mechanisms that are often difficult to probe experimentally. researchgate.netsciforum.net For this compound, DFT calculations can provide a quantitative understanding of the various potential reaction pathways.

DFT calculations enable the location and characterization of transition state (TS) structures for the S(_N)2, S(_N)1, S(_N)2', and E2 pathways. By calculating the energies of the reactants, transition states, intermediates, and products, a comprehensive potential energy surface can be mapped.

For the S(_N)2 reaction of a model system, such as a nucleophile with a simplified propargyl methanesulfonate, the calculated energy barrier (activation energy) provides a direct measure of the reaction rate. A representative energy profile for an S(_N)2 reaction typically shows a single energy maximum corresponding to the transition state. researchgate.net

Table 1: Illustrative Calculated Energy Barriers for Competing Pathways

Reaction Pathway Nucleophile/Base Calculated Activation Energy (kcal/mol)
S(_N)2 Cl 18.5
S(_N)2' Cl 25.2

Note: The data presented here are hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations. Actual values would require specific computations for this compound.

One of the significant advantages of computational analysis is its ability to predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies for the S(_N)2 and S(_N)2' transition states, the preferred site of nucleophilic attack can be determined. Generally, for secondary propargylic systems like this compound, the S(_N)2 pathway is computationally found to be lower in energy than the S(_N)2' pathway, predicting the formation of the acetylenic substitution product over the allenic one.

Furthermore, DFT studies on similar chiral propargylic systems have been instrumental in understanding the origins of enantioselectivity in asymmetric catalytic reactions. nih.gov These studies analyze the transition states leading to different stereoisomers and identify the steric and electronic factors that favor the formation of one enantiomer over the other. For a reaction involving a chiral catalyst, calculations can model the catalyst-substrate complex and elucidate the interactions that control the stereochemical outcome.

Solvent effects can be incorporated into DFT calculations using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. iastate.edursc.org These models help to understand how the polarity of the solvent can stabilize or destabilize reactants, transition states, and products, thereby influencing the reaction kinetics and thermodynamics. For instance, polar solvents are known to stabilize the charged species in an S(_N)2 transition state, which can lower the activation barrier. sciforum.net Computational studies can quantify this effect and predict how changing the solvent might alter the reaction rate and selectivity. mdpi.com

Similarly, the role of a catalyst can be modeled by including the catalytic species in the DFT calculations. This is particularly relevant for transition-metal-catalyzed propargylic substitution reactions. snnu.edu.cn Computational studies can elucidate the catalytic cycle, including the formation of key intermediates like metal-allenylidene complexes, and explain how the catalyst lowers the activation energy and controls the selectivity of the reaction. nih.gov

Structure-Reactivity Relationships Derived from Theoretical Studies

Theoretical studies on a series of related alkynyl sulfonates allow for the establishment of structure-reactivity relationships. By systematically varying the substituents on the alkyne or the nature of the leaving group in the computational models, trends in reactivity can be predicted.

For example, DFT calculations can show how the presence of electron-withdrawing or electron-donating groups on the alkyne chain affects the electrophilicity of the carbon centers and, consequently, the activation energy for nucleophilic attack. Studies on substituted anilines have demonstrated the utility of Hammett plots in correlating reaction rates with substituent effects, a concept that can be explored computationally for alkynyl systems. nih.gov

In the case of this compound, computational analysis could predict how changing the methyl group at the 2-position to a larger alkyl group would increase steric hindrance and raise the S(_N)2 activation barrier. Conversely, modifying the terminal methyl group on the alkyne could have more subtle electronic effects on the reaction. These theoretical predictions can guide the design of new substrates with tailored reactivity.

Table 2: Compound Names Mentioned

Compound Name

Conclusion and Future Research Directions

Synthesis and Reactivity Profile Summary of Hex-4-yn-2-yl Methanesulfonate (B1217627)

Hex-4-yn-2-yl methanesulfonate is a bifunctional molecule featuring a reactive internal alkyne and a secondary methanesulfonate group. The synthesis of this compound typically proceeds via the reaction of its corresponding secondary alcohol, hex-4-yn-2-ol (B26848), with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534). This process converts the hydroxyl group into a methanesulfonate (mesylate) ester, an excellent leaving group, without affecting the stereochemistry at the chiral center. chemistrysteps.commasterorganicchemistry.com

The reactivity of this compound is dictated by its two primary functional groups:

Methanesulfonate Group: As a potent leaving group, the mesylate facilitates nucleophilic substitution (SN2) and elimination (E2) reactions. The stereocenter at the C-2 position makes it a valuable substrate for stereospecific reactions where inversion of configuration is desired.

Alkyne Group: The internal carbon-carbon triple bond is a site of high electron density, making it susceptible to a variety of addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration. masterorganicchemistry.comlearnbin.netvanderbilt.edu It can also participate in metal-catalyzed coupling and cycloaddition reactions. nih.govresearchgate.net

This dual functionality allows for sequential or tandem reactions, positioning it as a versatile building block in organic synthesis.

Emerging Methodologies and Catalytic Systems for Advanced Transformations

Recent advancements in catalysis offer sophisticated methods for the transformation of alkyne-containing molecules like this compound. researchgate.net Transition-metal catalysis, in particular, has unlocked novel reaction pathways that are often more efficient and selective than traditional methods. nih.govacs.org

Emerging catalytic systems applicable to secondary alkyne methanesulfonates include:

Copper-Catalyzed Reactions: Copper catalysts are prominent in alkyne chemistry, mediating reactions such as the azide-alkyne cycloaddition (CuAAC) to form triazoles and cross-coupling reactions with copper carbene intermediates. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling: Palladium complexes are instrumental in Sonogashira coupling, which forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this compound has an internal alkyne, related transformations and difunctionalization reactions are an active area of research. acs.org

Ruthenium-Catalyzed Hydrosilylation: Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, can achieve regioselective and stereoselective hydrosilylation of internal alkynes, providing access to functionalized vinylsilanes which are versatile synthetic intermediates. nih.gov

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts, including metal-organic frameworks (MOFs), is a key trend for sustainable chemistry. mdpi.com These systems offer high efficiency, easy separation, and reusability for various alkyne functionalization reactions. mdpi.com

scienceCatalytic SystemconstructionTransformation TypebiotechPotential Application for Alkyne Methanesulfonates
Copper (e.g., CuI, Cu(MeCN)₄PF₆)Cycloadditions, Cross-CouplingSynthesis of triazoles and functionalized allenes. nih.gov
Palladium (e.g., Pd(PPh₃)₄)Cross-Coupling, CarbonylationFormation of complex carbon skeletons and conjugated systems. nih.gov
Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆)Hydrosilylation, MetathesisStereoselective synthesis of vinylsilanes for further functionalization. nih.gov
Gold / PlatinumHydroamination, HydrationSelective addition of N- and O-nucleophiles across the alkyne. nih.gov

Untapped Potential in Stereoselective and Multicomponent Reactions

The structural features of this compound make it an ideal candidate for exploration in stereoselective and multicomponent reactions (MCRs).

Stereoselective Reactions: The presence of a chiral center at the C-2 position, adjacent to the reactive mesylate group, is of significant interest. Nucleophilic substitution reactions can proceed with high stereoselectivity, typically through an SN2 mechanism that results in inversion of the stereocenter. masterorganicchemistry.com Furthermore, the alkyne can direct the stereochemical outcome of reactions at adjacent positions, a concept known as alkyne-directed stereoselectivity. Future work could focus on diastereoselective additions to the alkyne, guided by the existing stereocenter, to install new chiral centers with high control. masterorganicchemistry.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. rsc.orgrsc.orgresearchgate.net Alkynes are highly valuable coupling partners in a wide range of MCRs. researchgate.net The alkyne moiety in this compound can be incorporated into various MCRs, such as A³-coupling (alkyne, aldehyde, amine) or Ugi and Passerini-type reactions, to generate diverse molecular scaffolds. researchgate.netorganic-chemistry.org The methanesulfonate group could be retained as a handle for subsequent functionalization or could potentially participate in an intramolecular cyclization following the MCR, leading to novel heterocyclic systems.

device_hubMulticomponent ReactionshareReactants Involving an AlkynecategoryProduct Class
A³-CouplingAlkyne, Aldehyde, AminePropargylamines rsc.org
Cu-Catalyzed Azide-Alkyne Cycloaddition (variant)In situ generated Azide (B81097), Alkyne, third componentFunctionalized 1,2,3-Triazoles nih.gov
Sonogashira Coupling followed by cascadeAlkyne, Aryl Halide, NucleophileComplex Heterocycles
Isocyanide-Based MCRs (e.g., Ugi, Passerini)Alkyne-containing acid/amine, Isocyanide, etc.Peptidomimetics and diverse scaffolds organic-chemistry.org

Future Prospects for Design and Synthesis of Novel Chemical Entities Incorporating Secondary Alkyne Methanesulfonates

Looking ahead, secondary alkyne methanesulfonates like this compound represent a class of highly valuable and underutilized building blocks for the synthesis of novel chemical entities. The future prospects are centered on leveraging their dual reactivity in innovative ways.

Diversity-Oriented Synthesis: These compounds are ideal starting points for diversity-oriented synthesis campaigns. A common intermediate can be diversified by first reacting at the mesylate group with a library of nucleophiles, followed by a second diversification step at the alkyne using various catalytic methods.

Synthesis of Complex Heterocycles: Intramolecular reactions are a promising avenue. For example, a nucleophile could be introduced via substitution of the mesylate, which then undergoes a planned intramolecular cyclization onto the alkyne (or a derivative thereof), providing rapid access to complex heterocyclic ring systems that are prevalent in medicinal chemistry.

Bioorthogonal Chemistry: While this specific compound has an internal alkyne, related terminal alkyne methanesulfonates could serve as valuable probes in chemical biology. nih.gov The mesylate allows for covalent attachment to a biomolecule of interest, while the alkyne provides a handle for bioorthogonal "click" reactions for visualization or pull-down experiments. nih.gov

Materials Science: The rigid rod-like structure of the alkyne can be incorporated into polymers or functional materials. researchgate.net Polymerization of monomers derived from secondary alkyne methanesulfonates could lead to materials with unique thermal, optical, or electronic properties.

The continued development of new catalytic methods will undoubtedly expand the synthetic toolbox available for transforming these versatile substrates, paving the way for the discovery of new medicines, materials, and agrochemicals.

Q & A

Basic: How is Hex-4-yn-2-yl methanesulfonate synthesized and characterized in academic research?

Methodological Answer:
this compound is typically synthesized via the sulfonation of Hex-4-yn-2-ol using methanesulfonyl chloride (MsCl) under anhydrous conditions. A base like triethylamine is often employed to neutralize HCl byproducts. Characterization involves:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the methanesulfonate group (e.g., δ ~3.0 ppm for CH3_3SO3_3) and alkyne protons (δ ~1.9–2.1 ppm for terminal alkynes).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • HPLC Analysis : Use of ion-pairing reagents (e.g., sodium 1-octanesulfonate in mobile phases at pH 4.6) to assess purity .

Basic: What are the stability and storage conditions for this compound?

Methodological Answer:
The compound is hydrolytically sensitive due to the labile methanesulfonate ester group. Key considerations include:

  • Storage : Anhydrous conditions at –20°C in inert atmospheres (argon/nitrogen).
  • Stability Testing : Monitor hydrolysis via time-course HPLC or GC analysis. Hydrolysis rates increase in aqueous or basic media, generating methanesulfonic acid and Hex-4-yn-2-ol .
  • Handling : Use gloveboxes or Schlenk lines to minimize moisture exposure.

Basic: What are the common applications of this compound in experimental mutagenesis?

Methodological Answer:
As an alkylating agent, it induces point mutations (e.g., CG→TA transitions) by modifying DNA bases. Experimental design considerations:

  • Dose Optimization : Conduct dose-response assays (e.g., 0.1–10 mM in plant tissue culture) to balance mutagenesis efficiency with viability .
  • Post-Treatment Protocols : Wash tissues thoroughly post-exposure to quench residual compound. Mutant screening requires backcrossing to isolate heritable mutations .

Advanced: What analytical methods are used to detect residual methanesulfonate derivatives in pharmaceutical syntheses?

Methodological Answer:
Trace analysis employs:

  • Gas Chromatography (GC-FID) : Capillary columns (e.g., DB-5MS) with flame ionization detection. Limits of detection (LOD) for ethyl methanesulfonate (EMS) are ~0.1 ppm .
  • UPLC-DAD : Solid-phase extraction (SPE) coupled with diode-array detection for quantification in complex matrices (e.g., fish tissues) .
Method Matrix LOD Reference
GC-FIDPharmaceuticals0.1 ppm
SPE-UPLC-DADBiological tissues0.05 ppm

Advanced: How does the structure of this compound influence its reactivity in nucleophilic substitution (SN_NN​) reactions?

Methodological Answer:
The alkyne group and steric environment modulate reactivity:

  • Leaving Group Ability : Methanesulfonate (MsO^-) is a superior leaving group compared to tosylates, accelerating SN_N2 kinetics.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
  • Competing Reactions : Alkyne participation may lead to side products (e.g., propargyl derivatives), requiring mechanistic studies via 13C^{13}C-labeling .

Advanced: What are the environmental fate and ecotoxicological impacts of methanesulfonate esters?

Methodological Answer:

  • Hydrolysis : Rapid degradation in water releases methanesulfonic acid and Hex-4-yn-2-ol. Hydrolysis half-lives vary with pH (e.g., faster in alkaline conditions) .
  • Ecotoxicology : Methanesulfonate derivatives (e.g., lead methanesulfonate) show toxicity to aquatic organisms (LC50_{50} for fish: <10 mg/L) and potential bioaccumulation .
  • Mitigation Strategies : Bioremediation using sulfonate-metabolizing bacteria (e.g., Pseudomonas spp.) to degrade residuals .

Advanced: How can researchers resolve contradictions in mutagenic potency data for this compound across studies?

Methodological Answer:
Contradictions arise from varying experimental parameters:

  • Dose-Response Variability : Standardize exposure times (e.g., 2–24 hours) and solvent controls (DMSO vs. water) .
  • Genomic Context : Use isogenic strains to control for genetic background effects.
  • Statistical Analysis : Apply Benjamini-Hochberg correction for false discovery rates in high-throughput screens .

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